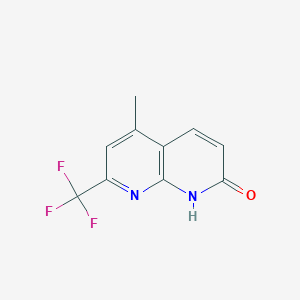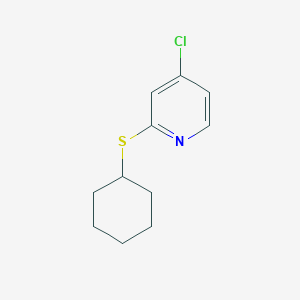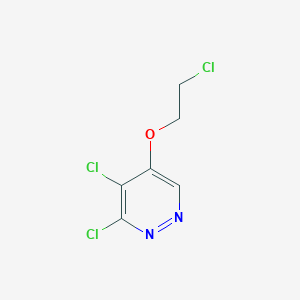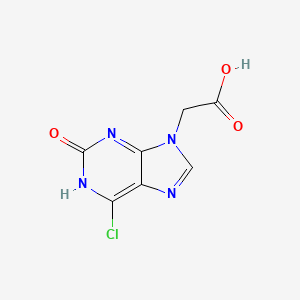![molecular formula C13H15N3O B11878799 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one CAS No. 55536-45-3](/img/structure/B11878799.png)
10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound belongs to the class of imidazoquinazolines, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylamine with a quinazoline derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced imidazoquinazoline derivatives.
Substitution: Formation of substituted imidazoquinazoline derivatives.
科学的研究の応用
10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making it a promising candidate for cancer therapy.
Pharmaceuticals: Its antiproliferative activities against cancer cell lines such as K562 and Hut78 highlight its potential as an anticancer agent.
作用機序
The mechanism of action of 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its dual inhibitory effects on PI3K and HDAC. By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival. Concurrently, inhibition of HDAC leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,3-Dihydroimidazo[2,1-b]thiazoles: These compounds are also dual kinase inhibitors but target different kinases such as EGFR and IGF1R.
2,3-Dihydroimidazo[1,2-c]quinazolines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Uniqueness
10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is unique due to its specific inhibitory effects on both PI3K and HDAC, which are not commonly found in other similar compounds. This dual inhibition makes it a valuable candidate for targeted cancer therapy .
特性
CAS番号 |
55536-45-3 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC名 |
10-propan-2-yl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C13H15N3O/c1-9(2)16-11-6-4-3-5-10(11)12(17)15-8-7-14-13(15)16/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
XMZHVHHCCJBKOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=CC=CC=C2C(=O)N3C1=NCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)








![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)

![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)
